
1-methyl-N-(2-phenylethyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-N-(2-phenylethyl)pyrrolidin-3-amine is a chemical compound characterized by a pyrrolidine ring substituted with a methyl group and a phenylethyl group.
Vorbereitungsmethoden
One common synthetic route includes the reaction of pyrrolidine with methyl iodide and phenylethyl bromide under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-Methyl-N-(2-phenylethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where halogenated reagents replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-N-(2-phenylethyl)pyrrolidin-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-methyl-N-(2-phenylethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain . The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the receptor type and the context of its use .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-N-(2-phenylethyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
N-methylpyrrolidine: Lacks the phenylethyl group, resulting in different biological activity and chemical properties.
N-phenylethylpyrrolidine: Lacks the methyl group, which affects its interaction with molecular targets and its overall reactivity.
Pyrrolidine: The parent compound without any substituents, used as a basic building block in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H20N2 |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-methyl-N-(2-phenylethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-15-10-8-13(11-15)14-9-7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
InChI-Schlüssel |
UUYWLMZQRAARDR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)NCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(3-Chlorophenyl)propyl]amino}ethan-1-ol](/img/structure/B15271219.png)
![2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15271227.png)


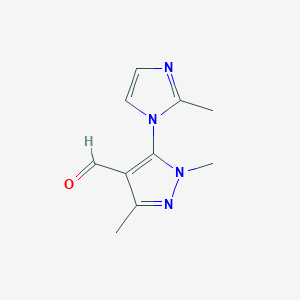
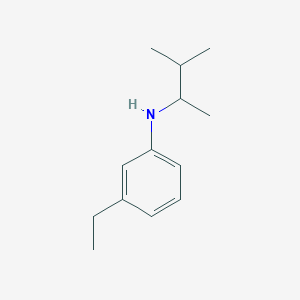
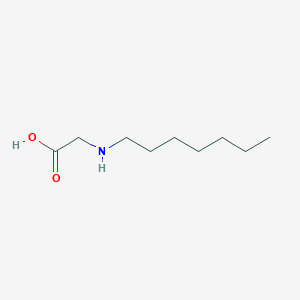
![1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15271265.png)

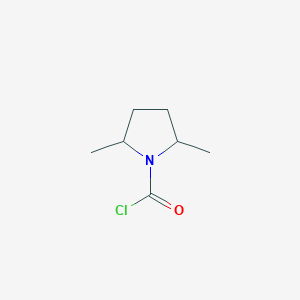

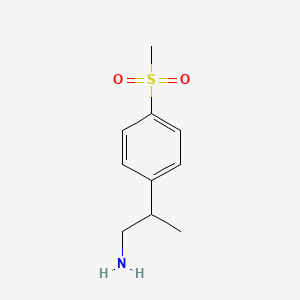
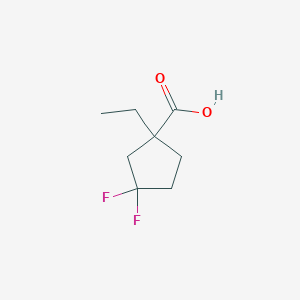
![2-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B15271318.png)
